4-O-beta-D-mannopyranosyl-D-glucopyranose

概要

説明

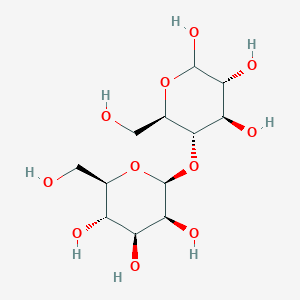

4-O-beta-D-mannopyranosyl-D-glucopyranose is a disaccharide composed of a mannose and a glucose molecule linked by a beta-1,4-glycosidic bond

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-beta-D-mannopyranosyl-D-glucopyranose typically involves the enzymatic reaction catalyzed by 4-O-beta-D-mannosyl-D-glucose phosphorylase. This enzyme facilitates the transfer of a mannose residue from a donor molecule to a glucose acceptor, forming the disaccharide. The reaction conditions usually require a phosphate buffer and a controlled pH environment to ensure optimal enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria, such as Bacteroides fragilis, are engineered to overexpress the necessary enzymes for the biosynthesis of this disaccharide. The fermentation process is optimized for high yield and purity, involving precise control of temperature, pH, and nutrient supply .

化学反応の分析

Types of Reactions

4-O-beta-D-mannopyranosyl-D-glucopyranose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Hydrolysis: This reaction involves the cleavage of the glycosidic bond between the mannose and glucose units, resulting in the formation of free mannose and glucose molecules.

Oxidation: The compound can be oxidized to form corresponding aldonic acids.

Glycosylation: This reaction involves the addition of glycosyl groups to the disaccharide, forming more complex oligosaccharides.

Common Reagents and Conditions

Hydrolysis: Glycosidases, acidic conditions (e.g., hydrochloric acid).

Oxidation: Nitric acid, bromine water.

Glycosylation: Glycosyltransferases, activated sugar donors (e.g., UDP-glucose).

Major Products Formed

Hydrolysis: Mannose and glucose.

Oxidation: Mannonic acid and gluconic acid.

Glycosylation: Various oligosaccharides depending on the glycosyl donor used.

科学的研究の応用

Biological Significance

4-O-beta-D-mannopyranosyl-D-glucopyranose has been identified as a bacterial metabolite, indicating its role in microbial metabolism. Its structure allows it to participate in various biochemical pathways, particularly in the context of glycosylation processes that are critical for cellular functions.

Role in Microbial Metabolism

- Bacterial Utilization : Certain bacteria utilize this compound as a carbon source, demonstrating its importance in microbial ecology and metabolism .

Pharmaceutical Applications

The compound’s structural characteristics have implications for drug development and therapeutic applications.

Antimicrobial Properties

Research has indicated that glycosylated compounds, including this compound, exhibit antimicrobial activities. This property is particularly relevant in the context of developing new antibiotics or adjuvants that enhance the efficacy of existing antibiotics against resistant strains.

- Case Study : A study on glycosylated antibiotics showed improved activity against Gram-positive bacteria when modified with sugar moieties similar to this compound .

Drug Delivery Systems

The ability of this compound to interact with biological membranes makes it a candidate for drug delivery systems. Its glycosidic nature can facilitate the transport of drugs across cell membranes, enhancing bioavailability.

- Research Findings : Studies have demonstrated that incorporating mannosylated compounds into liposomal formulations can significantly improve cellular uptake and therapeutic efficacy .

Nutritional Applications

In the field of nutrition, this compound is being explored for its prebiotic potential.

Prebiotic Effects

This compound can serve as a substrate for beneficial gut bacteria, promoting their growth and activity. This prebiotic effect contributes to improved gut health and may enhance immune function.

- Case Study : Research involving dietary supplementation with mannosylated oligosaccharides showed increased populations of beneficial gut microbiota in animal models, suggesting potential health benefits .

Industrial Applications

The unique properties of this compound also lend themselves to industrial applications, particularly in food technology and biochemistry.

Food Industry

In food science, this compound can be used as a natural sweetener or flavor enhancer due to its sweetness profile and functional properties.

- Application Example : Its incorporation into functional foods is being studied to enhance flavor while providing health benefits associated with prebiotics .

作用機序

The mechanism of action of 4-O-beta-D-mannopyranosyl-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound is recognized by glycosidases and glycosyltransferases, which catalyze its hydrolysis and glycosylation, respectively. These reactions are crucial for the metabolism and biosynthesis of complex carbohydrates. The molecular targets include various enzymes involved in carbohydrate metabolism, such as mannosidases and glucosidases .

類似化合物との比較

4-O-beta-D-mannopyranosyl-D-glucopyranose can be compared with other disaccharides such as:

Cellobiose: Composed of two glucose molecules linked by a beta-1,4-glycosidic bond.

Lactose: Composed of glucose and galactose linked by a beta-1,4-glycosidic bond.

Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.

Uniqueness

The uniqueness of this compound lies in its specific glycosidic linkage and its role in the metabolism of mannans. This distinguishes it from other disaccharides that primarily involve glucose-glucose or glucose-galactose linkages .

生物活性

4-O-beta-D-mannopyranosyl-D-glucopyranose, also known as β-D-Manp-(1→4)-D-Glcp, is a glycosylated compound formed by the linkage of D-mannose and D-glucose through a beta-(1→4) bond. This compound plays a significant role in various biological processes, particularly within microbial metabolism and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 342.30 g/mol

- Linkage Type : Beta-(1→4) linkage between D-mannose and D-glucose.

Biological Significance

This compound is recognized for its involvement in metabolic pathways, particularly in the catabolism of mannans by anaerobic bacteria such as Bacteroides fragilis and Bacteroides thetaiotaomicron. The enzymatic breakdown of this compound is facilitated by 4-O-beta-D-mannosyl-D-glucose phosphorylase (EC 2.4.1.281), which catalyzes its conversion to D-glucose and alpha-D-mannose 1-phosphate, thereby playing a crucial role in energy metabolism.

Enzymatic Pathway

The enzymatic reaction can be summarized as follows:

This reaction highlights the importance of this compound in the energy extraction processes from polysaccharides within gut microbiota.

Study 1: Metabolic Pathways in Gut Microbiota

A study conducted on Bacteroides thetaiotaomicron revealed that the gene cluster responsible for N-glycan metabolism includes a phosphorylase that utilizes 4-O-beta-D-mannopyranosyl-N-acetyl-d-glucosamine as a substrate. This pathway allows for efficient ATP usage compared to conventional pathways involving β-mannosidase, demonstrating the evolutionary advantage of this metabolic route in energy extraction from complex carbohydrates .

Study 2: Antitumor Drug Delivery Systems

Research has explored the use of polysaccharides, including derivatives of mannopyranosyl compounds, for drug delivery systems targeting cancer cells. These systems utilize the structural properties of polysaccharides to enhance drug solubility and bioavailability, with preliminary findings indicating improved efficacy in targeting tumor cells compared to traditional methods .

Research Findings

特性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9+,10-,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-OKIQBEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。